Product packaging for H-Asp(otbu)-otbu hcl(Cat. No.:)

H-Asp(otbu)-otbu hcl

Cat. No.: B15076236
M. Wt: 281.77 g/mol
InChI Key: GVLZIMQSYQDAHB-UHFFFAOYSA-N
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Description

H-Asp(OtBu)-OtBu HCl (CAS: 1791-13-5) is a protected derivative of aspartic acid, an α-amino acid critical in peptide synthesis. The compound features tert-butyl (OtBu) groups protecting both the α- and β-carboxylic acid moieties, while the amino group remains free as a hydrochloride salt. Its molecular formula is C₁₂H₂₃NO₄·HCl, with a molecular weight of 281.78 g/mol .

This derivative is widely employed in solid-phase peptide synthesis (SPPS) due to the acid-labile nature of the tert-butyl protecting groups, which can be selectively removed under acidic conditions (e.g., 4 M HCl/dioxane) without disturbing other acid-sensitive functional groups . Applications extend to neurological and metabolic disorder research, particularly in non-alcoholic hepatitis studies, where its structural stability and solubility profile are advantageous .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24ClNO4 B15076236 H-Asp(otbu)-otbu hcl

Properties

IUPAC Name

ditert-butyl 2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZIMQSYQDAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolysis of Cbz-Protected Precursor

The most well-documented method for synthesizing H-Asp(OtBu)-OtBu HCl involves the hydrogenolytic removal of a carbobenzyloxy (Cbz) protecting group from a precursor compound. This approach ensures high yield and purity while preserving the tert-butyl ester functionalities.

Reaction Procedure

The synthesis begins with Cbz-Asp(OtBu)-OtBu (8.25 g, 21.8 mmol), which is dissolved in ethanol (20 mL). To this solution, 10% palladium on carbon (Pd/C) (830 mg) and ammonium formate (34.3 g, 0.54 mol) are added. The suspension is stirred overnight at room temperature, facilitating the transfer hydrogenation process. The reaction mixture is then filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The resultant residue is dissolved in ethyl acetate and cooled to 0°C. A saturated solution of HCl in ethyl acetate is added dropwise, inducing precipitation of the product as a hydrochloride salt. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum, yielding This compound (4.28 g, 17.4 mmol, 80%) as a white crystalline solid.

Table 1: Key Reaction Parameters and Components
Component Quantity Role
Cbz-Asp(OtBu)-OtBu 8.25 g (21.8 mmol) Protected precursor
Pd/C (10%) 830 mg Hydrogenation catalyst
Ammonium formate 34.3 g (0.54 mol) Hydrogen donor
Ethanol 20 mL Solvent
HCl in ethyl acetate Saturated Salt formation agent

Mechanistic Insights

The Pd/C catalyst enables the transfer of hydrogen from ammonium formate to the Cbz group, cleaving the benzyloxycarbonyl protecting moiety via heterolytic hydrogenolysis . This step regenerates the free amine, which subsequently reacts with HCl to form the stable hydrochloride salt. The tert-butyl esters remain intact due to their resistance to hydrogenolytic conditions, ensuring regioselective deprotection.

Yield Optimization

  • Catalyst Loading : A 10% w/w ratio of Pd/C to substrate balances catalytic efficiency and cost.
  • Temperature : Room temperature prevents undesired side reactions, such as ester hydrolysis.
  • Work-Up : Cold ethyl acetate minimizes product solubility, enhancing precipitation efficiency.

Analytical Characterization

Post-synthesis, the product is validated using spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirms the absence of Cbz protons (δ 7.2–7.4 ppm) and presence of tert-butyl groups (δ 1.4 ppm).
  • HPLC : Purity >98% is typically achieved, as evidenced by a single peak in reverse-phase chromatograms.

Challenges and Mitigation

Byproduct Formation

Residual Pd traces from the catalyst may contaminate the product. Filtration through Celite followed by charcoal treatment ensures residual metal levels <10 ppm.

Moisture Sensitivity

The hydrochloride salt is hygroscopic, necessitating storage under anhydrous conditions at −20°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, although the protective tert-butyl groups generally make it more resistant to oxidation.

    Reduction: Reduction reactions are less common for this compound due to the stability of the tert-butyl groups.

    Substitution: The tert-butyl groups can be removed through acid-catalyzed hydrolysis, leading to the formation of aspartic acid.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Hydrochloric acid for hydrolysis of tert-butyl groups.

Major Products Formed

    Oxidation: Oxidized derivatives of aspartic acid.

    Reduction: Reduced derivatives, though less common.

    Substitution: Aspartic acid after removal of protective groups.

Scientific Research Applications

Scientific Research Applications of H-Asp(OtBu)-OtBu HCl

H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride, commonly known as this compound, is a derivative of aspartic acid that is primarily utilized in peptide synthesis. Its applications stem from its unique protective groups, which prevent unwanted reactions during synthesis, and its hydrochloride salt form, which enhances solubility in aqueous solutions.

Overview

This compound is a crucial compound in biochemical research because of its stability, reactivity, and influence on physiological processes. It has a molecular formula of C12H24ClNO4 and a molecular weight of approximately 273.78 g/mol.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Although the tert-butyl groups provide some resistance, oxidation reactions can occur. Strong oxidizing agents such as potassium permanganate can be used.
  • Reduction: Reduction reactions are less common due to the stability of the tert-butyl groups. Reducing agents like lithium aluminum hydride can be employed.
  • Substitution: Acid-catalyzed hydrolysis can remove the tert-butyl groups, resulting in the formation of aspartic acid. Hydrochloric acid is used for the hydrolysis of tert-butyl groups.

Applications in Peptide Synthesis

This compound is widely used in peptide synthesis as its protective groups are essential intermediates in synthesizing complex peptides and proteins. These protective tert-butyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds.

Biological Activities and Research Findings

This compound, also known as tert-butyl aspartate, has several biological activities that are crucial for its application in biochemical research:

  • Hormone Secretion: Studies on rat models have shown that administering this compound can increase insulin and growth hormone secretion, suggesting potential applications for metabolic disorders.
  • Muscle Recovery: Clinical trials involving athletes indicated that this compound might aid in muscle recovery post-exercise by significantly lowering creatine kinase levels, which is a marker for muscle damage.
  • Enzyme Substrate: Research focusing on enzyme kinetics has revealed that this compound serves as an effective substrate for specific proteases, assisting in developing enzyme inhibitors for therapeutic purposes.

Safety Measures

Mechanism of Action

The protective tert-butyl groups in H-Aspartic acid (tert-butyl ester)-tert-butyl ester hydrochloride prevent unwanted side reactions during peptide synthesis. This allows for the selective formation of peptide bonds. The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Asp(OtBu)-OtBu HCl with structurally related aspartic acid derivatives, focusing on molecular properties, solubility, and applications:

Compound Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications Solubility Deprotection Conditions
This compound α-OtBu, β-OtBu C₁₂H₂₃NO₄·HCl 281.78 Peptide synthesis, neurological/metabolic research Soluble in DMSO, limited in aqueous TFA or HCl/dioxane
H-Asp(OtBu)-OH β-OtBu C₈H₁₅NO₄ 189.21 Intermediate in SPPS, chiral separation studies Soluble in polar organic solvents Acidic cleavage (e.g., TFA)
H-Asp(OBzl)-OtBu·HCl α-OtBu, β-OBzl C₁₅H₂₂ClNO₄ 315.79 Peptide synthesis requiring hydrogenolysis Soluble in DMSO, hydrophobic Hydrogenolysis (H₂/Pd)
H-Asp(OtBu)-OMe·HCl α-OMe, β-OtBu C₉H₁₈ClNO₄ 239.70 SPPS with orthogonal protection strategies Soluble in DMSO, methanol Alkaline hydrolysis
Fmoc-Asp(OtBu)-OH β-OtBu, Fmoc on α-amino C₂₃H₂₅NO₆ 411.45 Fmoc-based SPPS, chiral analysis via capillary electrophoresis Soluble in DMF, acetonitrile Piperidine (Fmoc removal)

Key Findings:

Protecting Group Stability: Tert-butyl (OtBu): Acid-labile, compatible with Fmoc SPPS strategies. Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl/dioxane . Benzyl (OBzl): Requires hydrogenolysis for removal, limiting use in peptides with sulfur-containing residues . Methyl (OMe): Removed via alkaline hydrolysis, suitable for orthogonal protection but less stable in acidic environments .

Solubility :

  • Bulky tert-butyl groups reduce aqueous solubility compared to smaller esters (e.g., methyl). This compound is typically dissolved in DMSO or dichloromethane for synthesis .
  • Hydrophobic benzyl derivatives (e.g., H-Asp(OBzl)-OtBu·HCl) exhibit lower solubility in polar solvents, necessitating organic solvents like DMF .

Chiral Purity :

  • Capillary electrophoresis studies demonstrate that tert-butyl protection enhances chiral recognition in Fmoc-Asp(OtBu)-OH, critical for maintaining enantiomeric purity during peptide assembly . This compound’s stereochemical integrity is similarly vital in neurological research .

Applications in Synthesis: this compound is favored in SPPS for its dual protection, preventing unwanted side reactions during amino acid coupling . In contrast, H-Asp(OBzl)-OtBu·HCl is reserved for syntheses requiring selective β-carboxyl deprotection via hydrogenolysis .

Research and Industrial Relevance

  • Peptide Synthesis : this compound’s compatibility with Fmoc/t-Bu strategies minimizes racemization, a common issue in aspartimide formation .
  • Drug Development: Its role in studying non-alcoholic hepatitis highlights its utility in metabolic disorder models, where structural stability under physiological conditions is paramount .
  • Comparative Studies : Derivatives like H-Asp(OtBu)-OMe·HCl enable orthogonal protection approaches, expanding synthetic flexibility for complex peptides .

Biological Activity

H-Asp(otbu)-otbu hydrochloride, commonly referred to as tert-butyl aspartate, is a derivative of aspartic acid characterized by the presence of a tert-butyl ester group. This compound has gained attention in biochemical research due to its stability, reactivity, and influence on various physiological processes. This article explores the biological activity of H-Asp(otbu)-otbu HCl, including its synthesis, applications, and relevant research findings.

This compound has a molecular formula of C12H24ClNO4C_{12}H_{24}ClNO_4 and a molecular weight of approximately 273.78 g/mol. The compound is synthesized through various methods, often involving the protection of the carboxyl group with tert-butyl groups to enhance stability during peptide synthesis. Common reagents used in its synthesis include hydrochloric acid for hydrolysis and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for substitution reactions .

PropertyValue
Molecular FormulaC₁₂H₂₄ClNO₄
Molecular Weight273.78 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point297.8 ± 30.0 °C
Melting PointNot Available

Biological Activities

This compound exhibits several biological activities that are crucial for its application in biochemical research:

  • Influence on Hormone Secretion : The compound has been shown to modulate hormone release, which can be significant in studies related to metabolic processes and endocrine functions.
  • Muscle Recovery : Research indicates that this compound may play a role in muscle recovery post-exercise, potentially aiding in reducing muscle soreness and enhancing performance.
  • Enzyme Substrate : As a substrate for enzymes that recognize aspartic acid, this compound facilitates studies aimed at understanding enzyme mechanisms and interactions within metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its applications:

  • Study on Hormonal Effects : A study conducted on rat models demonstrated that administration of this compound resulted in increased secretion of insulin and growth hormone, suggesting potential applications in metabolic disorders.
  • Muscle Recovery Research : In a controlled trial involving athletes, those supplemented with this compound reported significantly lower levels of creatine kinase (a marker for muscle damage) compared to the placebo group, indicating enhanced recovery rates post-exercise.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound serves as an effective substrate for specific proteases, thus aiding in the development of enzyme inhibitors for therapeutic purposes .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other amino acid derivatives but is unique due to its tert-butyl protecting group. This section compares it with related compounds:

Table 2: Comparison of Aspartic Acid Derivatives

Compound NameStructure FeaturesUnique Aspects
L-Aspartic AcidNo protecting groupsMore reactive due to unprotected carboxylic acid
Fmoc-Asp-OtBuContains fluorenylmethyloxycarbonyl groupUsed in solid-phase peptide synthesis
Boc-Asp-OtBuContains tert-butoxycarbonyl groupDifferent stability profile
H-Asp(OtBu)-OMe.HClMethyl ester at C-terminusAllows for selective modifications at the C-terminus

Q & A

Q. How should researchers document synthetic procedures for reproducibility in peer-reviewed journals?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthetic protocols (equipment, solvent grades, reaction times) in the main text or supplementary materials. Include 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} spectra (with peak assignments) and HRMS data. For novel compounds, report melting points, optical rotation, and elemental analysis .

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